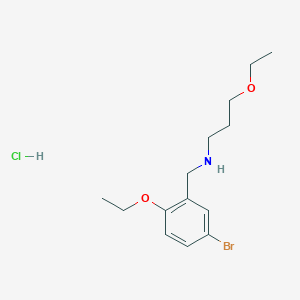
N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride
Descripción general
Descripción
N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride, also known as BEB-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BEB-1 is a white crystalline powder, which is soluble in water and ethanol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride selectively inhibits the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in extracellular dopamine levels, which can activate dopamine receptors in the brain. Activation of dopamine receptors can lead to various physiological effects, including increased motivation, pleasure, and reward.
Biochemical and Physiological Effects
This compound has been shown to increase extracellular dopamine levels in the brain, which can lead to various physiological effects. In animal models, this compound has been shown to increase locomotor activity, increase dopamine release in the striatum, and reduce drug-seeking behavior. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has several advantages for lab experiments, including its high yield and purity, its selectivity for the dopamine transporter, and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride, including its potential use as a therapeutic agent for various diseases, its potential use as a tool for studying the dopamine transporter, and its potential use in drug discovery. Additionally, future studies could focus on the development of new synthesis methods for this compound, the optimization of its pharmacological properties, and the identification of its potential side effects and toxicity. Overall, this compound has significant potential for advancing scientific research in various fields, and further studies are needed to fully explore its potential applications.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Overall, this compound has significant potential for advancing scientific research, and further studies are needed to fully explore its potential applications.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-ethoxybenzyl)-3-ethoxy-1-propanamine hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of the dopamine transporter in the brain. This compound can selectively inhibit the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in extracellular dopamine levels, which can be measured using various techniques.
In pharmacology, this compound has been studied for its potential use as a therapeutic agent for various diseases, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. This compound has been shown to increase dopamine levels in the brain, which can alleviate the symptoms of Parkinson's disease and ADHD. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.ClH/c1-3-17-9-5-8-16-11-12-10-13(15)6-7-14(12)18-4-2;/h6-7,10,16H,3-5,8-9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNQYSGRUPDUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=C(C=CC(=C1)Br)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dimethylphenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4172583.png)
![N-{1-[1-(2-chloro-5-fluorobenzyl)-1,2,5,6-tetrahydropyridin-3-yl]propyl}-N-methylacetamide](/img/structure/B4172590.png)
![2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4172598.png)

![12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4172610.png)
![7-(2-fluorobenzyl)-8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4172617.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4172619.png)
![2-(4-biphenylyloxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4172625.png)

![3,5-dimethyl-N-[2-(methylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4172647.png)
![2-amino-3-cyano-4',4',6'-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 3,4,5-trimethoxybenzoate](/img/structure/B4172651.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4172657.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4172668.png)
![N-(4-chlorophenyl)-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4172676.png)
